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A comparative analysis of microarray and sequencing technologies for the identification of rare
genetic variants, with a performance focus on the Thermo Fisher Scientific Axiom™
Genotyping Array.

For: Researchers, scientists, and drug development professionals.

The pursuit of understanding the genetic underpinnings of complex diseases and developing
targeted therapeutics is increasingly focused on the identification of rare genetic variants.
These low-frequency variations are challenging to detect accurately and cost-effectively. This
guide provides a comparative overview of the performance of different technologies for rare
variant detection, with a special emphasis on the capabilities of microarray technology,
exemplified by the Thermo Fisher Scientific Axiom™ array platform. The performance data
cited is primarily from large-scale studies such as the UK Biobank, which has provided a wealth
of information on the real-world performance of these technologies.[1][2]

A note on the requested product "UM1024 array": An extensive search did not yield a specific
genotyping array with this designation. Therefore, this guide focuses on the widely used and
well-documented Thermo Fisher Scientific Axiom™ array as a representative and high-
performing platform for rare variant detection.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1193756#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC9671364/
https://www.researchgate.net/publication/365482778_Novel_genotyping_algorithms_for_rare_variants_significantly_improve_the_accuracy_of_Applied_Biosystems_Axiom_array_genotyping_calls_Retrospective_evaluation_of_UK_Biobank_array_data
https://www.benchchem.com/product/b1193756/docs?utm_src=pdf-body#navigating-the-needle-in-a-haystack-a-guide-to-rare-variant-detection-technologies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Performance Comparison: Microarrays Vvs.
Sequencing

The two primary technologies for large-scale genetic variant analysis are microarrays and next-
generation sequencing (NGS), with Whole Exome Sequencing (WES) and Whole Genome
Sequencing (WGS) being the most common NGS methods for variant detection.

Microarrays, such as the Axiom™ array, are a hybridization-based technology that interrogates
a pre-selected set of known genetic variants. This makes them highly efficient and cost-
effective for genotyping large numbers of samples. However, their performance with very rare
variants has traditionally been a concern due to the reliance on clustering algorithms for
genotype calling, which can be less accurate when the number of individuals with the variant is
low.[1]

Sequencing-based methods like WES and WGS, on the other hand, read the actual nucleotide
sequence, allowing for the discovery of both known and novel variants. WES focuses on the
protein-coding regions of the genome (the exome), where a majority of disease-causing
mutations are believed to reside, making it a cost-effective alternative to WGS.[3][4]
Sequencing is generally considered the "gold standard" for variant detection, especially for rare
and novel variants.

The following tables summarize the performance of the Axiom™ array in detecting rare
variants, particularly highlighting the significant improvements brought by advanced genotyping
algorithms like the Rare Heterozygous Adjusted (RHA) algorithm.[1][5][6] The data is
benchmarked against Whole Exome Sequencing data from the UK Biobank.[1]

Table 1: Performance of Axiom™ Array for Rare Variant
Detection (Positive Predictive Value)
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Minor Allele Frequency Mean PPV (Pre-RHA Mean PPV (Post-RHA
(MAF) Algorithm) Algorithm)

< 0.001% 16% - 38% 67% - 83%

0.001% - 0.005% 58% 82%

0.005% - 0.01% 80% 88%

0.01% - 1% ~95% >95.5%

>1% ~99% ~99%

Data is synthesized from studies on the UK Biobank Axiom™ array, comparing array genotypes
to whole exome sequencing data.[1][5]

Table 2: Performance of Axiom™ Array for Rare Variant

Detection (Sensitivity)

Minor Allele Frequency (MAF)

Sensitivity (Post-RHA & Probeset

Filtering)
0-0.001% 70%
0.001% - 0.005% 88%
0.005% - 0.01% 94%
0.01% - 1% >98%
1% - 50% >09.9%

Data reflects the improved sensitivity after the application of the RHA algorithm and enhanced

quality control of array probesets.[5]

Table 3: Technology Comparison for Rare Variant
Detection
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Whole Exome Sequencing

Feature Axiom™ Microarray
(WES)
o Hybridization to pre-designed Next-generation sequencing of
Principle
probes captured exons
] ) Interrogates known variant Enables discovery of known
Variant Discovery ) )
sites and novel variants
Cost per Sample Lower Higher
Throughput Very High High
_ _ Moderate to high with
Detection of very rare variants i )
advanced algorithms (e.g., High
(MAF < 0.01%)
RHA)
Data Analysis Complexity Lower Higher
Detection of Structural Variants  Can be designed to detect Possible, but performance can
(e.g., CNVs) specific CNVs vary

Experimental Protocols

Axiom™ Array Genotyping Workflow (as exemplified in
UK Biobank)

The genotyping process for large-scale studies using the Axiom™ array generally follows these
steps:

o Sample Preparation: High-quality genomic DNA is extracted from samples (e.qg., blood,
saliva).

o Target Amplification: The genomic DNA is amplified in a multiplex polymerase chain reaction
(PCR).

o Fragmentation and Labeling: The amplified DNA is fragmented and labeled with a
fluorescent dye.
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» Hybridization: The labeled DNA fragments are hybridized to the Axiom™ microarray chip,
which contains probes for the target variants.

 Ligation and Staining: A ligation step differentiates between the two alleles of a single
nucleotide polymorphism (SNP). The ligated probes are then stained.

e Scanning: The microarray is scanned to detect the fluorescent signals from the hybridized
and stained probes.

» Genotype Calling: The signal intensities are processed by a genotyping algorithm (e.g.,
AxiomGT1 with RHA) to make genotype calls (e.g., homozygous reference, heterozygous,
homozygous alternative). Genotype calling is often performed in batches of several thousand
samples.[1]

Whole Exome Sequencing for Validation

WES is frequently used to validate the findings from microarray studies, especially for rare
variants. A typical WES workflow includes:

o DNA Extraction and Quality Control: High-quality genomic DNA is extracted and its integrity
is assessed.

 DNA Fragmentation: The DNA is fragmented into smaller, manageable pieces.

» Library Preparation: Adapters are ligated to the ends of the DNA fragments to create a
sequencing library.

o Exome Capture/Enrichment: The library is hybridized to a set of probes that are specific to
the exonic regions of the genome, thereby enriching for these regions.[3][7]

e Sequencing: The enriched library is sequenced using a high-throughput NGS platform.
o Data Analysis:
o Read Alignment: The sequencing reads are aligned to a reference human genome.

o Variant Calling: Differences between the aligned reads and the reference genome are
identified to call variants (SNPs, indels).
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o Annotation and Filtering: The identified variants are annotated with information about their
potential functional impact, population frequency, and clinical relevance. Variants are then
filtered based on various criteria to prioritize those that are most likely to be pathogenic.
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Caption: Experimental workflow for rare variant detection and validation.
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Rare Variants Can Cause Dysregulation
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Caption: PI3K/Akt signaling pathway and points of dysregulation by rare variants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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